molecular formula C17H17N3O2 B10997803 2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10997803
M. Wt: 295.34 g/mol
InChI Key: HRRPZCPXRVUNJP-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound with a unique structure. Let’s break it down:

    This compound: is composed of several functional groups:

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

  • Ethyl Pyrrole Synthesis

    • Start with ethylamine (CH₃CH₂NH₂).
    • React it with acetyl chloride (CH₃C(O)Cl) to form N-ethylacetamide .
    • Cyclize the N-ethylacetamide using phosphorus pentoxide (P₂O₅) or other dehydrating agents to obtain the ethyl pyrrole .
  • Dihydroisoquinoline Formation

    • Condense aniline (C₆H₅NH₂) with acetone (CH₃COCH₃) in the presence of hydrochloric acid (HCl) to form the dihydroisoquinoline core.
    • Introduce the methyl group at position 2 using appropriate reagents.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the pyrrole nitrogen or the carboxamide group.

    Reduction: Reduction of the carbonyl group (1-oxo) could yield the corresponding alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

    Common Reagents: Reagents like , , and are relevant.

    Major Products: These reactions can lead to various derivatives, including substituted pyrroles and isoquinolines.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an , , or agent.

    Neuroscience: Explore its effects on neurotransmitter systems due to the pyrrole moiety.

    Drug Development: Assess its pharmacokinetics and pharmacodynamics.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with cellular targets, such as enzymes , receptors , or DNA .
  • Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare it to other pyrrole-containing molecules, such as , , and .

Remember that this compound’s properties and applications are still an active area of research, and further investigations are necessary to fully understand its potential.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-methyl-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-19-12-15(13-6-2-3-7-14(13)17(19)22)16(21)18-8-11-20-9-4-5-10-20/h2-7,9-10,12H,8,11H2,1H3,(H,18,21)

InChI Key

HRRPZCPXRVUNJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC=C3

Origin of Product

United States

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